molecular formula C10H10N2O3 B1232059 Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate CAS No. 52600-52-9

Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate

Cat. No. B1232059
CAS RN: 52600-52-9
M. Wt: 206.2 g/mol
InChI Key: FCPREFULXHVXGA-UHFFFAOYSA-N
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Patent
US05428045

Procedure details

Ethylacetoacetate (6.5 g, 0.050 mole) and dimethylformamide dimethyl acetal (7.14 g, 0.060 mole) were stirred together under argon overnight. The resulting reddish oil was concentrated on the rotary evaporator and the concentrate then dissolved in THF (10 ml) and quickly added to a suspension of cyanoacetamide (4.20 g, 0.050 mole) and sodium hydride in THF (175 ml). The reaction mixture was heated and stirred overnight at 50° C. The reaction mixture was neutralized to pH 6 with acetic acid and concentrated on the rotary evaporator. The residue was triturated with a 50:50 CH2Cl12 -H2O mixture collected and recrystallized (EtOAC) giving 4.7 g of 3-cyano-1,2-dihydro-6-methyl-2-oxo-5-pyridinecarboxylic acid ethyl ester m.pt. 208°-210° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([CH3:8])=O)[CH3:2].C[O:11][CH:12](OC)[N:13](C)C.[C:18]([CH2:20][C:21](N)=O)#[N:19].[H-].[Na+]>C1COCC1.C(O)(=O)C>[CH2:1]([O:3][C:4]([C:5]1[CH:21]=[C:20]([C:18]#[N:19])[C:12](=[O:11])[NH:13][C:6]=1[CH3:8])=[O:9])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O
Name
Quantity
7.14 g
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
175 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting reddish oil was concentrated on the rotary evaporator
CONCENTRATION
Type
CONCENTRATION
Details
the concentrate
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in THF (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was triturated with a 50:50 CH2Cl12 -H2O mixture
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
recrystallized (EtOAC)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=C(C(NC1C)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.